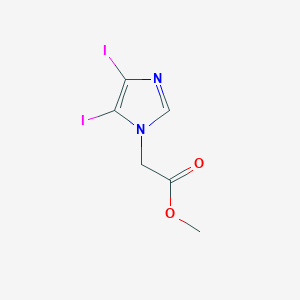

methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4,5-diiodoimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNMDNSWDYAVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate, a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The imidazole scaffold is a cornerstone in pharmacology, forming the structural basis for a multitude of drugs with diverse therapeutic applications.[1][2][3] This document delineates the molecular structure and physicochemical properties of the title compound, including its molecular formula (C₆H₆I₂N₂O₂) and a calculated molecular weight of approximately 391.93 g/mol . Furthermore, a detailed, mechanistically-grounded synthetic protocol is proposed, leveraging established methodologies for the iodination and N-alkylation of imidazole cores.[4][5] By presenting this molecule's structural attributes and a robust pathway for its synthesis, this guide aims to equip researchers with the foundational knowledge to explore its potential as a versatile building block in the development of novel therapeutic agents.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[2] Its prevalence in nature and its unique chemical properties have made it a "privileged scaffold" in drug design.

The therapeutic versatility of imidazole derivatives is extensive, with established applications as:

-

Antifungal Agents: (e.g., Miconazole, Clotrimazole)[6]

-

Antibacterial and Antiprotozoal Agents: (e.g., Metronidazole)

-

Antihypertensive Agents: (e.g., Losartan)[6]

-

Anti-inflammatory Drugs: [3]

The imidazole ring's utility stems from its ability to participate in hydrogen bonding (acting as both a donor and acceptor) and coordinate with metal ions, enabling it to interact with a wide array of biological targets.[6] The introduction of substituents, such as the di-iodo and methyl acetate moieties in the title compound, allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a highly adaptable platform for drug development.

Molecular Structure and Physicochemical Properties

Molecular Structure

This compound consists of a central 1H-imidazole ring. The carbon atoms at positions 4 and 5 are substituted with iodine atoms. A methyl acetate group (-CH₂COOCH₃) is attached to the nitrogen atom at position 1 of the heterocyclic ring. This N-alkylation precludes the tautomerism often seen in N-unsubstituted imidazoles.

Visualization of Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Source/Method |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₆H₆I₂N₂O₂ | Calculation |

| Molecular Weight | 391.93 g/mol | Calculation |

| CAS Number | Not assigned | Database |

| Appearance | Expected to be a white to off-white solid | Inference |

| Hydrogen Bond Donors | 0 | Calculation |

| Hydrogen Bond Acceptors | 4 | Calculation |

| Rotatable Bonds | 3 | Calculation |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached through a two-step process: the initial di-iodination of the imidazole core followed by a selective N-alkylation.

Retrosynthetic Workflow

Caption: Retrosynthetic analysis for the target compound.

Proposed Synthetic Protocol

This protocol is a synthesis of established methods for analogous transformations.[7][4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole [7]

-

Reaction Setup: To a solution of 1H-imidazole (1.0 eq) in an appropriate solvent (e.g., water or methanol), add a base such as sodium hydroxide (NaOH, 2.2 eq). Cool the mixture in an ice bath to 0-5 °C.

-

Iodination: Slowly add a solution of iodine (I₂, 2.1 eq) in the same solvent to the cooled imidazole solution over 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,5-diiodo-1H-imidazole.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure intermediate. The molecular weight of this intermediate is approximately 319.87 g/mol .[8]

Step 2: N-Alkylation to Synthesize this compound [4][5]

-

Reaction Setup: Suspend the purified 4,5-diiodo-1H-imidazole (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Alkylation: Add methyl bromoacetate or methyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the formation of the product by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography to yield the final product, this compound.

Causality and Experimental Choices

-

Choice of Base: In Step 1, a strong base like NaOH is used to deprotonate the imidazole ring, activating it for electrophilic substitution by iodine. In Step 2, a milder base like K₂CO₃ is sufficient to deprotonate the N-H of the di-iodo-imidazole, facilitating the Sₙ2 reaction with the alkyl halide. Its insolubility in DMF drives the reaction forward by consuming the proton.

-

Choice of Solvent: DMF is an excellent solvent for Sₙ2 reactions as it is polar and aprotic, effectively solvating the potassium cation without solvating the imidazolide anion, thereby increasing its nucleophilicity.

-

Reagent Stoichiometry: A slight excess of the alkylating agent (methyl bromoacetate) is used in Step 2 to ensure complete consumption of the more valuable di-iodinated intermediate.

Potential Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a strategically designed scaffold for further chemical exploration.

-

Medicinal Chemistry Building Block: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a diverse set of derivatives for structure-activity relationship (SAR) studies.

-

Halogen Bonding: The two iodine atoms are capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This feature can be exploited to design highly specific inhibitors for various enzymes or receptors.

-

Cross-Coupling Reactions: The C-I bonds serve as versatile handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward introduction of aryl, alkynyl, or vinyl groups at the 4 and 5 positions of the imidazole ring. This enables the rapid generation of molecular complexity and the construction of extensive compound libraries for high-throughput screening.

Given the broad biological activities associated with imidazole derivatives, this compound is a promising starting point for programs targeting cancer, infectious diseases, and inflammatory conditions.[3][9]

Conclusion

This compound is a compound with significant untapped potential. Its structure combines the pharmacologically privileged imidazole core with synthetically versatile iodo- and methyl ester functional groups. The detailed synthetic pathway and mechanistic insights provided in this guide offer a clear and logical route for its preparation. For researchers and scientists in drug discovery, this molecule represents a valuable and highly functionalized platform for the design and synthesis of next-generation therapeutic agents.

References

- U.S. Environmental Protection Agency. (2025, October 15). Methyl (1H-imidazol-5-yl)acetate Properties.

- ChemScene. Methyl 2-(2-methyl-1h-benzo[d]imidazol-1-yl)acetate.

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Cureus.

- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

- Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.

- Life Chemicals. (2023, July 31). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.

- Lahare, S., et al. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences.

- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (n.d.). PMC.

- Afza, N., et al. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics.

- Mokhtari Aliabad, J., et al. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.

- Serdaliyeva, D., et al. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Asfendiyarov Kazakh National Medical University.

- ResearchGate. (n.d.). Applications of imidazole derivatives.

- Chelghoum, C., et al. (n.d.). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. PMC.

- PubChem. (n.d.). 4,5-Diiodo-1H-imidazole.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 8. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

chemical stability of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

An In-depth Technical Guide to the Chemical Stability of Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

Abstract: this compound is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical synthesis and materials science. The presence of two iodine atoms on the imidazole ring, coupled with a methyl ester side chain, confers unique reactivity but also introduces specific stability challenges. This guide provides a comprehensive analysis of the chemical stability profile of this molecule. We delve into the principal degradation pathways, including photolytic, hydrolytic, thermal, and oxidative routes, explaining the underlying chemical principles for each. Detailed, field-proven protocols for conducting forced degradation studies are provided, alongside guidance on developing a robust, stability-indicating analytical method. Finally, this document outlines essential best practices for the handling and storage of this compound to ensure its integrity for research and development applications.

Introduction to this compound

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of iodine atoms onto this scaffold, as seen in this compound, creates a versatile intermediate. The carbon-iodine (C-I) bonds are amenable to a variety of cross-coupling reactions, allowing for the site-selective introduction of diverse functional groups.[2] The N-acetic acid methyl ester moiety provides a handle for further derivatization or can influence the molecule's pharmacokinetic properties.

However, the very features that make this compound synthetically attractive—the labile C-I bonds and the hydrolysable ester group—also define its stability vulnerabilities. A thorough understanding of its degradation profile is therefore not merely an academic exercise; it is a critical prerequisite for its effective use in drug development, where stability directly impacts safety, efficacy, and shelf-life.[3][4] This guide serves as a technical resource for researchers to anticipate, identify, and mitigate the chemical instability of this valuable intermediate.

Principal Degradation Pathways

Forced degradation studies, which intentionally stress a molecule under harsh conditions, are essential for identifying likely degradation pathways and developing stability-indicating analytical methods.[5][6][7] For this compound, the primary liabilities are the C-I bonds, the ester linkage, and the imidazole ring itself.

Photostability: The Carbon-Iodine Bond Liability

The most significant stability concern for many iodinated organic molecules is their sensitivity to light.[8] The C-I bond is relatively weak and susceptible to homolytic cleavage upon exposure to ultraviolet (UV) and, to a lesser extent, visible light, initiating a free-radical cascade.[5][9]

-

Mechanism: Upon absorbing photons, the C-I bond can break, leading to the formation of an imidazolyl radical and an iodine radical. The primary degradation pathway is deiodination, where the radical abstracts a hydrogen atom from the solvent or another molecule, resulting in mono-iodo or fully de-iodinated species (Methyl 2-(4-iodo-1H-imidazol-1-yl)acetate and Methyl 2-(1H-imidazol-1-yl)acetate).[9]

-

Consequences: Photodegradation leads to a direct loss of the parent compound and the formation of impurities that can be difficult to separate and may possess different toxicological or pharmacological profiles. The released iodine can also discolor the material, often resulting in a yellow or brownish appearance.[10]

Hydrolytic Stability: The Ester Moiety

The methyl ester group is a classic site for hydrolysis, a reaction that is highly dependent on pH.[5]

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process yields the corresponding carboxylic acid (2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid) and methanol.[5]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion. This reaction is typically faster and irreversible, as the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol by-product.

-

Neutral Hydrolysis: While slower, hydrolysis can still occur at neutral pH, particularly with elevated temperatures.

Oxidative Stability

The electron-rich imidazole ring and the C-I bonds can be susceptible to oxidation.[11] Common laboratory and atmospheric oxygen can contribute to degradation, especially when initiated by other factors like light or heat.

-

Mechanism: Oxidative stress can lead to a variety of degradation products. Potential pathways include the formation of N-oxides, ring-opening of the imidazole core, or the formation of other complex adducts.[11] In the presence of strong oxidizing agents, the C-I bond can be cleaved.

-

Relevance: This pathway is critical to assess, as formulations are often exposed to air, and oxidative impurities can be reactive and potentially toxic.

Thermal Stability

Elevated temperatures accelerate most degradation reactions.[5] In the solid state, thermal stress can provide the energy needed to overcome activation barriers for decomposition, potentially leading to deiodination or polymerization. In solution, it will significantly increase the rates of hydrolysis and oxidation.[12][13] Systematic investigation using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is often employed for N-heterocycle compounds to determine decomposition temperatures.[14]

Diagram: Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound based on its structural liabilities.

Caption: Primary degradation pathways for the target compound.

Protocols for Forced Degradation Studies

A forced degradation study is a systematic investigation designed to identify the degradation products that could form under relevant storage and handling conditions.[3][4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that stability-indicating methods can adequately detect and quantify impurities.[7]

Experimental Workflow Overview

The general process for conducting these studies is outlined below. All experiments should be run with a control sample, protected from the stress condition, for comparison.

Caption: General workflow for a forced degradation study.

Protocol: Photostability Testing

This protocol is designed to assess degradation from light exposure, a critical test for iodinated compounds.[5][9]

-

Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. Prepare a solid sample by spreading a thin layer in a petri dish.

-

Sample Exposure:

-

Place the solution in a quartz (UV-transparent) vial.

-

Wrap a control sample of the same solution completely in aluminum foil.

-

Place both samples, along with the solid sample, in a photostability chamber.

-

-

Stress Conditions: Expose the samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At appropriate time points, withdraw aliquots from the solutions, dilute as necessary, and analyze immediately by HPLC. Analyze the solid sample by dissolving a known quantity in a suitable solvent.

Protocol: Hydrolytic Stability Testing

-

Preparation: Prepare three separate solutions of the compound (~1 mg/mL) in:

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water (for neutral hydrolysis)

-

-

Stress Conditions:

-

Maintain all three solutions at an elevated temperature (e.g., 60-80°C).

-

Monitor the reactions over time (e.g., 2, 6, 12, 24 hours).

-

-

Sample Quenching & Analysis: At each time point, withdraw an aliquot.

-

For the acidic sample, cool and neutralize with an equivalent amount of NaOH.

-

For the basic sample, cool and neutralize with an equivalent amount of HCl.

-

Dilute all samples to the appropriate concentration with the mobile phase and analyze by HPLC. The neutralization step is crucial to prevent further degradation after sampling and to protect the HPLC column.

-

Protocol: Oxidative Degradation Testing

-

Preparation: Dissolve the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the sample solution. The reaction can be conducted at room temperature or gently heated (e.g., 40-60°C) to accelerate degradation.

-

Analysis: Monitor the reaction over several hours. At each time point, withdraw an aliquot, dilute, and immediately analyze by HPLC. No quenching is typically required, but dilution will slow the reaction significantly.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is one that can accurately quantify the parent compound without interference from impurities, excipients, or degradation products.[6][15] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard for this purpose.[16][17]

Recommended HPLC Method Parameters

The following table provides a starting point for developing a suitable reversed-phase HPLC method. Optimization will be required to achieve adequate separation of all degradation products from the parent peak.

| Parameter | Recommended Setting | Rationale |

| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | C18/C8 columns provide good retention for moderately polar compounds. Smaller particles improve peak efficiency and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry and controls pH. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better resolution and lower backpressure.[18] |

| Gradient Elution | Start at low %B (e.g., 10%), ramp to high %B (e.g., 95%) | A gradient is essential to elute both the polar degradation products (like the hydrolyzed acid) and the less polar parent compound in a reasonable time with good peak shape. |

| Flow Rate | 0.3 - 1.0 mL/min | Adjusted based on column dimensions. |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 1 - 10 µL | Kept small to avoid peak distortion. |

| Detection | UV Diode Array Detector (DAD) at 215-254 nm and/or Mass Spectrometer (MS) | DAD allows for peak purity assessment and detection of chromophores. MS provides mass information crucial for identifying unknown degradants. |

Best Practices for Handling and Storage

Based on the intrinsic stability profile, strict handling and storage procedures are mandatory to preserve the quality of this compound.[9][19]

Handling

-

Light Protection: Always handle the solid compound and its solutions under subdued or amber/red light.[9] Use amber glass vials or glassware wrapped in aluminum foil.[10][20]

-

Inert Atmosphere: When working with solutions for extended periods, particularly during reactions, use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[9]

-

Temperature: Avoid unnecessary exposure to high temperatures.

Storage Conditions

The following storage conditions are recommended to ensure long-term stability.

| Condition | Solid Compound | Solutions |

| Temperature | -20°C (Recommended for long-term) | -20°C (If storage is unavoidable) |

| Light | Store in the dark (in an amber, tightly sealed container) | Store in the dark (in amber, tightly sealed vials) |

| Atmosphere | Tightly sealed container to protect from moisture and air | Prepare fresh whenever possible.[9] If stored, headspace can be flushed with an inert gas. |

| Container | Amber glass bottle with a tight-fitting cap | Amber glass vial with a PTFE-lined cap |

Conclusion

The chemical stability of this compound is governed primarily by its susceptibility to photodegradation (cleavage of the C-I bonds), hydrolysis (cleavage of the methyl ester), and oxidation . Understanding these liabilities is paramount for any researcher or drug developer. Photolytic degradation is arguably the most significant risk, necessitating rigorous protection from light during all stages of handling and storage. The protocols and best practices outlined in this guide provide a robust framework for assessing the stability profile of this molecule, developing appropriate analytical methods, and ensuring its integrity for its intended scientific applications. By implementing these measures, researchers can confidently utilize this versatile building block while minimizing the risk of compromised sample quality.

References

- Hou, M., Li, X., Fu, Y., Wang, L., Lin, D., & Wang, Z. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Chinese Chemical Letters, 34(4), 107723.

- Hou, M., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Chinese Chemical Letters.

- BenchChem. (n.d.).

- Redeker, M., et al. (2021).

- Kim, D., & Choe, J. K. (2024). Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination.

- Unknown Author. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaCompass.

- Boelke, A., Lork, E., & Nachtsheim, B. J. (2018). N-Heterocycle-Stabilized Iodanes: From Structure to Reactivity. Chemistry (Weinheim an der Bergstrasse, Germany), 24(70), 18653–18657.

- Policy Commons. (n.d.). Stability of Iodine Compounds in Iodized Salt.

- ResearchGate. (n.d.). Iodine Heterocycles. Request PDF.

- Allan Chemical Corporation. (2025). Reactivity of Potassium Iodide Under Light.

- Wang, J., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water.

- ResearchGate. (n.d.).

- Wang, J., et al. (2021). Phototransformation of Iodate by UV Irradiation: Kinetics and Iodinated Trihalomethane Formation during Subsequent Chlor(am)ination.

- Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Quora. (2015). Why is iodine solution stored in dark bottles?.

- Wang, J., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water.

- Popat, D., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry.

- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

- ResolveMass Laboratories Inc. (2026).

- Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Bohrium. (2021).

- ResearchGate. (n.d.).

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Reddit. (2014). Storing iodine compound. r/chemistry.

- Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt.

- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

- Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.

- MDPI. (2022).

- Molecules. (2008).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Wiley Analytical Science. (2019).

- Ibrahim, F., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.

- Molecules. (2008).

- IntechOpen. (2022). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.

- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.

- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- BenchChem. (n.d.).

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. onyxipca.com [onyxipca.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 19. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

Methodological & Application

procedure for N-alkylation of 4,5-diiodoimidazole with methyl chloroacetate

Technical Application Note: Strategic N-Alkylation of 4,5-Diiodoimidazole

Abstract & Scope

This application note details the optimized protocol for the

Unlike unsubstituted imidazoles, the 4,5-diiodo derivative presents unique electronic challenges—reduced nucleophilicity and enhanced acidity—requiring specific modulation of base and solvent parameters to maximize yield and minimize ester hydrolysis.

Scientific Rationale & Mechanistic Insight

Substrate Electronics and Reactivity

The introduction of two iodine atoms at the C4 and C5 positions significantly alters the physicochemical profile of the imidazole ring:

-

Acidity (

Modulation): The electron-withdrawing inductive effect (-I) of the iodine atoms stabilizes the imidazolate anion. While imidazole has a -

Nucleophilicity: Conversely, the electron-poor ring renders the nitrogen lone pair less nucleophilic. To overcome this, the reaction kinetics must be enhanced by using polar aprotic solvents (DMF, DMSO) that solvate the cation (e.g.,

), leaving the imidazolate anion "naked" and more reactive toward the

Regioselectivity

4,5-diiodoimidazole is a symmetric tautomer. Alkylation at either

Reaction Mechanism

The reaction proceeds via a classic Williamson ether-type

-

Deprotonation: Base removes the NH proton.[1]

-

Nucleophilic Attack: The localized negative charge on Nitrogen attacks the

-carbon of methyl chloroacetate. -

Displacement: Chloride is displaced as the leaving group.

Figure 1: Mechanistic pathway for the N-alkylation of 4,5-diiodoimidazole.

Experimental Optimization Matrix

The following parameters were evaluated to define the standard operating procedure (SOP).

| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Avoid) | Rationale |

| Base | Potassium Carbonate ( | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) | |

| Solvent | DMF (Anhydrous) | Acetone | Water/Alcohols | DMF provides optimal solubility for the diiodo substrate and enhances |

| Stoichiometry | 1.0 : 1.2 : 2.0 (Sub:Elec:Base) | 1.0 : 1.5 : 1.1 | N/A | Excess mild base ensures complete deprotonation; slight excess electrophile drives conversion. |

| Temp | 25°C | 0°C | Reflux (>80°C) | Moderate heat overcomes steric/electronic deactivation without causing iodine scrambling or decarboxylation. |

Standard Operating Procedure (SOP)

Target: Synthesis of this compound. Scale: 10 mmol (approx. 3.2 g of starting material).

Reagents & Equipment[1][2][3][4][5][6]

-

Reactants:

-

4,5-Diiodoimidazole (3.20 g, 10.0 mmol)

-

Methyl chloroacetate (1.30 g, 1.05 mL, 12.0 mmol, 1.2 equiv)

-

Potassium Carbonate, anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)

-

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL, 2M concentration).

-

Apparatus: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Calcium Chloride drying tube or

inlet.

Step-by-Step Protocol

-

Solubilization & Activation:

-

Charge the 50 mL RBF with 4,5-diiodoimidazole (3.20 g) and anhydrous

(2.76 g). -

Add anhydrous DMF (20 mL).

-

Stir the suspension vigorously at Room Temperature (RT) for 30 minutes.

-

Observation: The mixture will remain a suspension. The color may darken slightly as the imidazolate anion forms.

-

-

Alkylation:

-

Add methyl chloroacetate (1.05 mL) dropwise over 5 minutes via syringe.

-

Note: Exothermic reaction is negligible at this scale, but dropwise addition prevents local concentration hotspots.

-

Heat the reaction mixture to 50°C and stir for 4–6 hours.

-

Process Control: Monitor by TLC (System: 50% EtOAc in Hexanes) or LCMS. 4,5-diiodoimidazole (

) should disappear; Product (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.

-

Critical Step: The product is highly lipophilic compared to the starting material and should precipitate as an off-white to pale yellow solid.

-

Stir for 15 minutes to ensure all DMF is solvated by the water.

-

-

Isolation & Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with water (

mL) to remove residual DMF and inorganic salts ( -

Dry the solid under vacuum at 40°C for 12 hours.

-

Optional: If the product is oily or sticky (common if DMF traces remain), dissolve in Ethyl Acetate, wash with brine, dry over

, and concentrate. Recrystallization can be performed from Ethanol/Water if high purity is required.

-

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Conversion | "Stalling" due to steric bulk of iodines. | Add catalytic Potassium Iodide (KI, 10 mol%) to generate the more reactive methyl iodoacetate in situ (Finkelstein reaction). Increase temp to 60°C. |

| Product is an Oil/Gum | Residual DMF preventing crystallization. | Dissolve in EtOAc, wash extensively with 5% LiCl solution (removes DMF), then brine. Re-concentrate. |

| Formation of Acid (Hydrolysis) | Wet DMF or adventitious water. | Ensure DMF is anhydrous.[1][2] Use molecular sieves. Avoid NaOH or aqueous bases. |

| Darkening of Reaction | Iodine liberation. | Avoid temperatures >80°C. If iodine forms, wash organic layer with dilute Sodium Thiosulfate. |

Safety & Handling

-

Methyl Chloroacetate: Potent alkylating agent and lachrymator. highly toxic if inhaled or absorbed through skin. Must be handled in a fume hood.

-

4,5-Diiodoimidazole: Generally considered an irritant, but halogenated heterocycles can be sensitizers.

-

DMF: Hepatotoxic and teratogenic. Use double-gloving (Nitrile) or laminate gloves.

References

-

Synthesis of 4,5-Diiodoimidazole Precursors

-

General Alkylation of Nitroimidazoles (Electronic Analog)

-

Solubility & Handling of Iodoimidazoles

-

BenchChem Technical Guides. "Protocol for N-Alkylation of 4-iodo-1H-imidazole". Link

-

-

Data for Heterocycles:

-

Bordwell

Table (Imidazoles and derivatives). Link

-

Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment before handling hazardous chemicals.

Sources

using methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate as a pharmaceutical intermediate

Abstract & Value Proposition

Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate represents a high-value "linchpin" scaffold in modern drug discovery. Unlike simple imidazole intermediates, this compound offers three orthogonal handles for diversification:

-

C-4 Iodine: Sterically accessible for palladium-catalyzed cross-coupling.

-

C-5 Iodine: Electronically activated for halogen-metal exchange (lithiation/Grignard) due to the adjacent nitrogen directing effect.

-

N1-Acetate Tail: A versatile handle for solubility modulation, prodrug design, or conversion to amides/alcohols.

This guide details the synthesis of this core and provides validated protocols for its regioselective functionalization, enabling the rapid construction of 1,4,5-trisubstituted imidazole libraries common in p38 MAP kinase inhibitors, antifungal agents, and H3 receptor antagonists.

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆I₂N₂O₂ |

| Molecular Weight | 391.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water |

| Storage | 2–8°C, protect from light (iodides are photosensitive) |

Safety Warning: Alkyl halides (methyl bromoacetate) are potent lachrymators and alkylating agents. 4,5-Diiodoimidazole derivatives may release iodine upon decomposition. All reactions must be conducted in a fume hood.

Upstream Synthesis Protocol

Objective: Preparation of the title compound from 4,5-diiodoimidazole.

Mechanistic Insight

4,5-Diiodoimidazole (pKa ~12.8) is readily deprotonated by mild bases. Alkylation occurs exclusively at the N-1 position. Because the starting material is symmetric, no regioisomers are formed at this stage.

Materials

-

4,5-Diiodoimidazole (10.0 g, 31.3 mmol)

-

Methyl bromoacetate (5.26 g, 34.4 mmol, 1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (8.64 g, 62.6 mmol, 2.0 equiv)

-

DMF (Dimethylformamide), anhydrous (50 mL)

-

Ethyl Acetate (EtOAc) and Hexanes for workup

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

-

Dissolution: Add 4,5-diiodoimidazole (10.0 g) and anhydrous K₂CO₃ (8.64 g) to DMF (50 mL). Stir at room temperature for 15 minutes to ensure deprotonation (suspension will form).

-

Alkylation: Cool the mixture to 0°C using an ice bath. Add methyl bromoacetate (3.25 mL) dropwise over 10 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (25°C) for 4–6 hours.

-

Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.

-

If solid forms: Filter, wash with water (3 x 50 mL), and dry under vacuum.

-

If oil forms:[1] Extract with EtOAc (3 x 100 mL). Wash combined organics with brine (2 x 50 mL), dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

-

Yield: Expected yield 85–92% (10.4–11.3 g).

Downstream Application Protocols: Regioselective Diversification

The power of this intermediate lies in the ability to differentiate the C-4 and C-5 iodines.

Protocol A: C-4 Selective Suzuki-Miyaura Coupling

Principle: The C-5 position is sterically hindered by the N-acetate group. Standard Pd-catalysts (bulky phosphines) preferentially insert at the less hindered C-4 position.

-

Reagents: Aryl Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/H₂O.

-

Conditions: 80°C, 12 hours.

-

Outcome: Exclusive formation of Methyl 2-(4-aryl-5-iodo-1H-imidazol-1-yl)acetate .

Protocol B: C-5 Selective Halogen-Metal Exchange

Principle: The N-1 substituent acts as a Directing Group (DG), coordinating to lithium or magnesium. This directs the metal-halogen exchange to the C-5 position, despite steric hindrance.

-

Reagents: Isopropylmagnesium chloride (iPrMgCl, 1.1 equiv), THF, -20°C.

-

Electrophile: Aldehydes, Ketones, or Iodine (for re-iodination if scrambling occurs).

-

Conditions: Add iPrMgCl at -20°C, stir 30 min, add Electrophile.

-

Outcome: Exclusive formation of Methyl 2-(5-substituted-4-iodo-1H-imidazol-1-yl)acetate .

Protocol C: Zoledronic Acid Analog Synthesis (Hydrolysis)

Principle: Acidic hydrolysis converts the ester to the free acid without affecting the iodine handles (unless reduced).

-

Reagents: 6N HCl, Reflux, 4 hours.

-

Outcome: 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (Precursor for bisphosphonate coupling).

Visualizing the Divergent Pathways

Caption: Divergent synthesis map showing orthogonal access to C-4 and C-5 positions based on reaction mechanism (Steric vs. Chelation control).

Expert Tips & Troubleshooting

-

Iodine Scrambling: In Pd-catalyzed reactions, "halogen dance" (migration of iodine) can occur on the imidazole ring. To prevent this, avoid strong bases (like tBuOK) and high temperatures (>100°C). Use mild bases like K₃PO₄ or Cs₂CO₃.

-

C-5 Lithiation Instability: The C-5 lithio-species is unstable above 0°C and can undergo ring-opening. Always conduct the metal-halogen exchange between -40°C and -20°C and quench immediately with the electrophile.

-

Solubility: The diiodo core is very lipophilic. If hydrolysis to the acid is slow, add a co-solvent like 1,4-dioxane to the aqueous HCl to improve homogeneity.

References

-

Bellina, F., et al. (2007). "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions." Journal of Organic Chemistry. Link

-

Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles." Journal of Organic Chemistry. Link

-

Schmidt, M. A., & Eastgate, M. D. (2012). "Regioselective synthesis of 1,4-disubstituted imidazoles." Organic & Biomolecular Chemistry. Link

-

Yadav, J. S., et al. (2008). "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid." Arkivoc. Link

Sources

- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Controlled Hydrolysis of Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

This Application Note and Protocol is designed for research scientists and process chemists optimizing the hydrolysis of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate . The guide prioritizes the preservation of the labile carbon-iodine bonds while ensuring complete conversion of the ester.

Executive Summary

The hydrolysis of this compound to its corresponding carboxylic acid is a critical transformation in the synthesis of imidazole-based radioligands and bioactive antagonists. While ester hydrolysis is a standard transformation, this specific substrate presents a unique challenge: the 4,5-diiodo motif .

Carbon-iodine bonds on heteroaromatic rings are susceptible to reductive deiodination or nucleophilic displacement under harsh conditions (high heat, strong reducing environments, or prolonged exposure to UV light). Therefore, standard reflux conditions often result in impurity profiles containing mono-iodo or des-iodo analogs.

This protocol utilizes a Lithium Hydroxide (LiOH)-mediated hydrolysis in a THF/Water system at ambient temperature. This system is selected for its mildness and the superior solubility profile it offers for the organic ester compared to strictly aqueous or methanolic systems.

Scientific Rationale & Mechanism

The Chemoselectivity Challenge

The target reaction is a

-

Why LiOH? Sodium Hydroxide (NaOH) is a stronger base but often requires methanol/water mixtures where the hydrophobic diiodo-ester may have poor solubility, leading to heterogeneous reactions and slow kinetics. LiOH is more compatible with Tetrahydrofuran (THF), allowing for a homogeneous solution that accelerates the reaction rate at lower temperatures, preserving the iodine substituents.

-

Basicity of the Imidazole Ring: The 4,5-diiodo substitution exerts a strong electron-withdrawing effect (inductive effect,

), significantly lowering the pKa of the imidazole nitrogen (N3) compared to unsubstituted imidazole (pKa ~6.95). Consequently, the product behaves primarily as a carboxylic acid rather than a zwitterion, simplifying isolation via acidic precipitation.

Reaction Pathway Visualization

The following diagram illustrates the reaction workflow and the critical decision points for purification.

Figure 1: Logical workflow for the mild hydrolysis of diiodo-imidazole esters.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role |

| This compound | >95% Purity | Substrate |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent | Base |

| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Organic) |

| Water | Deionized (DI) | Solvent (Aqueous) |

| Hydrochloric Acid (1M) | Analytical | Acidifying Agent |

| Ethyl Acetate | ACS Reagent | Extraction (Optional) |

Procedure

Step 1: Solubilization

-

Weigh 1.0 equivalent of this compound into a round-bottom flask.

-

Add THF (10 mL per gram of substrate). Stir until fully dissolved. Note: The diiodo compound is lipophilic; ensure complete dissolution before adding water.

-

Add Water (3.3 mL per gram of substrate) to create a 3:1 THF:Water ratio. The solution should remain clear.

Step 2: Saponification

-

Cool the mixture to 0°C (ice bath) to prevent localized exotherms during base addition.

-

Add LiOH·H₂O (2.0 equivalents) in a single portion.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir vigorously for 2–4 hours .

-

Process Check: Monitor via TLC (System: 10% MeOH in DCM). The starting material (

) should disappear, and a baseline spot (carboxylate) should appear.

-

Step 3: Workup & Isolation

-

Once conversion is complete (>98% by LCMS or TLC), concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove the THF. Caution: Do not heat above 45°C to avoid deiodination.

-

Dilute the remaining aqueous residue with water (approx. 5 mL per gram of starting material).

-

Cool the aqueous solution to 0–5°C.

-

Slowly add 1M HCl dropwise with stirring until the pH reaches 2.0–3.0 .

-

Observation: A thick white to off-white precipitate should form. This is the free carboxylic acid.

-

-

Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.

Step 4: Filtration & Drying [1]

-

Filter the solid using a sintered glass funnel or Buchner funnel.

-

Wash the cake with cold water (2 x small volumes) to remove excess LiCl salts.

-

Dry the solid under high vacuum at ambient temperature for 12 hours.

Analytical Specifications (Expected)

-

Appearance: White to off-white powder.

-

1H NMR (DMSO-d6): Absence of methyl ester singlet (~3.7 ppm). Presence of methylene singlet (~4.8 ppm) and broad carboxylic acid proton (>12 ppm). Note: The imidazole C-H proton usually appears around 7.5–8.0 ppm.

-

MS (ESI): [M+H]+ consistent with the carboxylic acid mass (Starting Mass - 14).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Poor solubility or insufficient base. | Add 0.5 eq more LiOH. Warm slightly to 30°C (do not reflux). |

| Product is Oily/Gummy | Impurities or residual solvent. | Triturate the gum with minimal cold acetonitrile or diethyl ether to induce crystallization. |

| Loss of Iodine (Deiodination) | Exposure to light or excessive heat. | Wrap flask in aluminum foil. Keep evaporation temp <40°C. |

| No Precipitate on Acidification | Product is too soluble in water. | Saturate the aqueous layer with NaCl (brine) and extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and evaporate.[2] |

References

-

General Hydrolysis of Imidazole Esters

-

Stability of Iodo-Imidazoles

- Base Selection for Sensitive Esters: Lithium Hydroxide in THF/Water: A Mild Reagent for Saponification. Context: Standard textbook methodology for saponifying lipophilic esters while minimizing side reactions.

Sources

- 1. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 2. sciforum.net [sciforum.net]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 6. orgsyn.org [orgsyn.org]

Application Note: Regioselective Cross-Coupling of 4,5-Diiodoimidazole Derivatives

This guide is designed as a high-level technical resource for medicinal chemists and process scientists. It synthesizes literature precedents with practical optimization strategies to address the specific challenges of working with the 4,5-diiodoimidazole scaffold.

Introduction & Strategic Value

The imidazole ring is a privileged pharmacophore, ubiquitous in bioactive molecules ranging from kinase inhibitors (e.g., Nilotinib) to antifungal agents. The 4,5-diiodoimidazole scaffold represents a high-value "linchpin" intermediate. Unlike mono-halogenated variants, this di-iodo species allows for the rapid, sequential construction of non-symmetrical 4,5-disubstituted imidazoles from a single precursor.

However, this utility comes with a critical challenge: Regioselectivity. The chemical equivalence of the C4 and C5 positions is broken only by the N1-substituent. Understanding how the N-protecting group dictates the order of reactivity is the key to successful library generation.

Core Directive: The "C5-First" Rule

Contrary to simple steric arguments which might suggest the less hindered C4 position reacts first, empirical data and mechanistic studies confirm that in N-protected 4,5-diiodoimidazoles , the C5 position is the primary site of oxidative addition for Palladium(0) catalysts.

The Mechanistic Logic

-

Electronic Activation: The C5 position, adjacent to the N1 nitrogen, is electronically distinct. In many N-substituted azoles, the C5-halogen bond is more susceptible to oxidative addition due to specific orbital interactions or coordination assistance from the N1-protecting group (especially with coordinating groups like SEM or MOM).

-

Reactivity Order:

.-

Note: If C2 is unsubstituted (H), it is acidic and prone to deprotonation/metalation. If C2 is blocked (e.g., isopropyl, phenyl), the competition is purely between C4 and C5.

-

-

Implication: To synthesize a 4-Aryl-5-Alkyl imidazole, you must install the Alkyl group first (at C5) and the Aryl group second (at C4).

Visualization: Regioselectivity Pathway

The following diagram illustrates the divergent pathways controlled by the N1-substituent.

Caption: Sequential functionalization logic for N-protected 4,5-diiodoimidazoles. The N-protecting group breaks symmetry, directing the first cross-coupling event to the C5 position.

Detailed Experimental Protocols

Protocol A: Preparation of N-Protected Precursor (SEM-Protection)

Rationale: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is ideal for lithiation-directing capabilities and is easily removed later. It also stabilizes the C5-metal intermediate.

Reagents:

-

4,5-Diiodoimidazole (1.0 equiv)[1]

-

Sodium Hydride (60% dispersion, 1.2 equiv)

-

SEM-Cl (1.1 equiv)

-

DMF (Anhydrous, 0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4,5-diiodoimidazole and dissolve in anhydrous DMF. Cool to 0 °C.

-

Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 30 min until gas evolution ceases and the solution becomes clear/yellow.

-

Alkylation: Add SEM-Cl dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is typically less polar than the starting material.

-

Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Step 1 - C5-Selective Suzuki-Miyaura Coupling

Objective: Install the first substituent at the C5 position while leaving the C4-iodide intact.

Reagents:

-

1-SEM-4,5-diiodoimidazole (1.0 equiv)[1]

-

Aryl Boronic Acid (1.1 equiv) — Do not use excess.

-

Catalyst: Pd(PPh₃)₄ (5 mol%) — Tetrakis is preferred for high selectivity over Pd(dppf)Cl₂ in this specific step.

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

-

Degassing: In a microwave vial or Schlenk tube, combine the diiodoimidazole, boronic acid, and Pd catalyst. Cap and purge with Argon for 5 minutes.

-

Solvent Addition: Add the degassed DME and aqueous Na₂CO₃ via syringe.

-

Reaction: Heat to 60–70 °C (oil bath). Crucial: Do not overheat. Higher temperatures (>90 °C) promote bis-coupling.

-

Monitoring: Check HPLC/TLC at 4 hours. Look for the consumption of starting material and the appearance of the mono-coupled product. If bis-coupled product appears (>5%), stop the reaction immediately.

-

Workup: Dilute with water, extract with EtOAc. Purify via column chromatography.

-

Data Check: The C5-substituted product typically elutes after the bis-substituted impurity but before the starting material.

-

Protocol C: Step 2 - C4-Functionalization (Suzuki or Sonogashira)

Objective: Functionalize the remaining C4-iodide. Since only one halogen remains, forcing conditions can be used to ensure completion.

Reagents:

-

5-Aryl-4-iodoimidazole intermediate (1.0 equiv)

-

Boronic Acid (1.5 equiv) OR Terminal Alkyne (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) — More active catalyst for the sterically hindered C4 position.

-

Base: K₂CO₃ (3.0 equiv) for Suzuki; Et₃N (3.0 equiv) for Sonogashira.

-

Additives (Sonogashira): CuI (10 mol%).

Procedure:

-

Combine intermediate, coupling partner, base, and catalyst.[4]

-

Solvent: 1,4-Dioxane (anhydrous).

-

Reaction: Heat to 90–100 °C (or 120 °C in microwave for 30 min).

-

Workup: Standard aqueous workup and purification.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Parameter | C5 Position | C4 Position |

| Steric Environment | Hindered (proximal to N-Protecting Group) | Less Hindered (distal to N-PG) |

| Electronic State | Electron Rich / Activated | Electron Poor / Deactivated |

| Reactivity Rank | 1st (Primary site of oxidative addition) | 2nd (Reacts only after C5 is consumed) |

| Preferred Catalyst | Pd(PPh₃)₄ (Mild, Selective) | Pd(dppf)Cl₂ or XPhos-Pd-G2 (Active) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Bis-coupling observed in Step 1 | Temperature too high or excess boronic acid. | Lower temp to 50 °C; Use exactly 1.05 equiv of boronic acid; Switch to slow addition of boronic acid. |

| No Reaction at C4 (Step 2) | Catalyst deactivation or steric bulk. | Switch to SPhos-Pd-G2 or XPhos precatalysts. These bulky ligands facilitate coupling at hindered positions.[5] |

| Deiodination (Protodehalogenation) | Hydride source present or prolonged heating. | Ensure solvent is anhydrous; reduce reaction time; switch base from carbonate to phosphate (K₃PO₄). |

| Regioselectivity Erosion | N-Protecting group is too small (e.g., Methyl). | Use a bulkier protecting group like SEM or Trityl to enhance the steric differentiation between C4 and C5. |

References

- Regioselective Synthesis of 4,5-Disubstituted Imidazoles: Ohta, S., et al. "Regioselective synthesis of 4,5-disubstituted 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazoles." Bioorganic & Medicinal Chemistry Letters, 1995. Key Finding: Established the C5 > C4 reactivity order for Suzuki couplings in SEM-protected systems.

-

Sequential Cross-Coupling Methodologies

-

General Sonogashira Protocols for Diiodoimidazoles

-

Mechanistic Insight on Azole Arylation

-

Bellina, F., et al. "Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5." University of Pisa / ARPI, 2014. Link

- Context: Explains the electronic activation of the C5 position adjacent to the nitrogen.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

improving yield of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate synthesis

Technical Support Center: Optimizing Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate Synthesis

Executive Summary

This guide addresses the synthesis of This compound , a critical scaffold in the development of kinase inhibitors and other bioactive heterocycles. Users frequently report variable yields (30–50%) due to the reduced nucleophilicity of the 4,5-diiodoimidazole ring and competitive hydrolysis of the ester moiety.

This protocol upgrades standard literature methods by introducing Cesium Carbonate (

Part 1: The Chemistry & Mechanism[1]

To solve yield issues, one must understand the electronic environment of the substrate.

-

Nucleophilicity Deficit: The two iodine atoms at positions 4 and 5 are electron-withdrawing groups (EWGs). While they increase the acidity of the N-H proton (making deprotonation easier), they significantly stabilize the resulting anion, making it a sluggish nucleophile .

-

The "Cesium Effect": Standard potassium carbonate (

) often fails to drive this reaction to completion in polar aprotic solvents. Cesium ( -

Hydrolysis Risk: The product is an ester. The presence of hydroxide (from wet bases) or water in the solvent (DMF/DMSO) will rapidly hydrolyze the methyl ester to the corresponding acid, which often washes away during the aqueous workup, leading to "missing mass."

Reaction Scheme & Logic Flow

Figure 1: Reaction logic flow highlighting the critical path (solid lines) and failure mode (dashed line).

Part 2: Optimized Experimental Protocol

Target Scale: 10 mmol (approx. 3.2 g of starting material) Expected Yield: 85–92%

Materials Checklist

| Reagent | Role | Specification | Critical Note |

| 4,5-Diiodoimidazole | Substrate | >98% Purity | Must be free of tri-iodo impurities. |

| Methyl Bromoacetate | Electrophile | 1.2 equiv | Do not use Chloroacetate. Br is the better leaving group required for this weak nucleophile. |

| Cesium Carbonate | Base | 1.5 equiv | Anhydrous. If clumpy, grind to fine powder in a mortar. |

| DMF (N,N-Dimethylformamide) | Solvent | Anhydrous | Water content <50 ppm. Store over 4Å sieves. |

Step-by-Step Procedure

1. Activation (The Drying Step):

-

In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4,5-diiodoimidazole (3.20 g, 10.0 mmol) and Cesium Carbonate (4.88 g, 15.0 mmol) .

-

Add anhydrous DMF (30 mL) .

-

Self-Validating Check: Stir at Room Temperature (RT) for 30 minutes. The suspension should become fine. This ensures deprotonation before the electrophile is introduced.

2. Alkylation:

-

Cool the mixture to 0°C (ice bath). Why? Exotherm control prevents initial decomposition.

-

Add Methyl Bromoacetate (1.14 mL, 12.0 mmol) dropwise over 5 minutes.

-

Remove the ice bath and allow to warm to Room Temperature .

-

Stir for 3–4 hours .

-

Endpoint Check: Spot TLC (Hexane:Ethyl Acetate 1:1). The starting material (Rf ~0.3) should disappear, and a new spot (Rf ~0.6) should appear.

3. Workup (The "Crash-Out" Method):

-

Note: Avoid standard extraction if possible to minimize hydrolysis.

-

Pour the reaction mixture slowly into ice-cold water (150 mL) with vigorous stirring.

-

The product should precipitate as a white/off-white solid within 15 minutes.

-

Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 20 mL) to remove residual DMF and inorganic salts.

4. Drying:

-

Dissolve the wet cake in Dichloromethane (DCM) .

-

Dry over Sodium Sulfate (

) .[1][2] -

Concentrate in vacuo to yield the title compound.

Part 3: Troubleshooting & FAQs

Diagnostic Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Use of Methyl Chloroacetate | Switch to Methyl Bromo acetate. The chloride is too poor a leaving group for this deactivated imidazole. |

| Missing Mass | Hydrolysis to Acid | The ester hydrolyzed to the acid (water soluble). Acidify the aqueous layer to pH 3 and extract with EtOAc to recover the acid, then re-esterify. |

| Sticky Gum / No Solid | Residual DMF | DMF prevents crystallization. Pour the mixture into brine instead of water, or perform an EtOAc extraction followed by thorough water washes. |

| Starting Material Remains | Incomplete Deprotonation | Switch base from |

Frequently Asked Questions

Q: Can I use Acetone/

Q: Why is my product turning yellow/brown? A: Iodine liberation. If the reaction is heated >80°C or exposed to light for prolonged periods, C-I bonds may cleave. Keep the reaction in the dark (wrap flask in foil) and avoid excessive heat.

Q: How do I confirm I didn't alkylate the wrong nitrogen? A: 4,5-diiodoimidazole is symmetrical (tautomerically equivalent). Alkylation at N1 or N3 produces the exact same molecule. Regioselectivity is only a concern if you have a 4-iodo-5-nitro (or similar asymmetric) substrate.

Part 4: Impurity Profile Visualization

Understanding where the mass goes is key to troubleshooting.

Figure 2: Impurity profile. Impurity A (Hydrolysis) is the most common cause of yield loss.

References

-

BenchChem. (2025).[2][3][4] Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. BenchChem. Link

-

Bellina, F., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions.[5] Journal of Organic Chemistry, 72(22), 8543-8546. Link

-

Dumpis, M. A., et al. (2001).[6] Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry. Link

-

Rojas-Cervantes, M. L., et al. (2004).[7] N-alkylation of imidazole by alkaline carbons.[7] Applied Catalysis A: General. Link

Sources

- 1. sciforum.net [sciforum.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pleiades.online [pleiades.online]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Purification Protocols for Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

Core Directive & Executive Summary

The Challenge: Purifying methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate requires navigating three specific chemical hazards:

-

Acidity/Basicity Duality: The imidazole ring is electron-deficient due to the two iodine atoms, rendering the N-H of the starting material significantly more acidic than unsubstituted imidazole.

-

Iodine Lability: The C-I bonds are photosensitive; degradation leads to violet discoloration (

liberation). -

Ester Sensitivity: The methyl ester is susceptible to hydrolysis under the very alkaline conditions often used to remove unreacted starting materials.

The Solution: Do not rely solely on chromatography. The most efficient purification leverages the pKa differential between the product (neutral) and the unreacted starting material (acidic). This guide prioritizes a "Chemical Logic" approach over brute-force separation.

Troubleshooting & FAQs

Module 1: The "Dirty" Crude – Initial Isolation & Extraction

Q: My reaction mixture is dark brown/purple. Is my product decomposed?

A: Not necessarily. The color is likely free iodine (

Protocol: The Reductive Quench

You must reduce

-

Dilution: Dilute the reaction mixture (usually in DMF, Acetone, or THF) with Ethyl Acetate (EtOAc) .

-

The Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

) .-

Observation: The organic layer should instantly shift from purple/brown to pale yellow or colorless.

-

-

Phase Separation: Separate the layers immediately. Do not let the ester sit in the aqueous phase for prolonged periods.

Q: I have a persistent emulsion during extraction. How do I break it? A: Emulsions here are often caused by the high density of the di-iodo species or the presence of tetra-alkylammonium salts (if phase transfer catalysts were used).

-

Fix: Add a small amount of brine (saturated NaCl) .

-

Critical Adjustment: If the emulsion persists, filter the biphasic mixture through a pad of Celite. Suspended inorganic salts (

,

Module 2: Removing Starting Material (The "pH Switch")

Q: TLC shows a spot for unreacted 4,5-diiodoimidazole. Column chromatography is not separating them well. What should I do? A: Stop running columns. Use a pH-controlled extractive wash .

The Mechanism:

-

Product: this compound has no acidic proton. It remains neutral and lipophilic.

-

Impurity: 4,5-Diiodoimidazole has a free N-H. Due to the electron-withdrawing iodine atoms, this proton is acidic (

, compared to

The "pH Switch" Protocol:

-

Dissolve the crude solid in EtOAc or DCM .

-

Wash with 0.1 M NaOH or 5%

(cold).-

Action: The base deprotonates the starting material, forming the water-soluble sodium salt.

-

Safety: Perform this wash quickly ( < 5 mins) and keeping the solution cold (

) to prevent hydrolysis of your methyl ester.

-

-

Re-extract the aqueous layer once with fresh organic solvent to recover any entrained product.

-

Combine organic layers, dry over

, and concentrate.

Module 3: Crystallization & Final Polishing

Q: The product is an oil or sticky solid. How do I get a crystalline powder? A: The "oiling out" is often due to residual solvent (DMF) or trace impurities.

Recrystallization System:

-

Solvent A (Dissolution): Hot Ethanol (EtOH) or Methanol (MeOH).

-

Solvent B (Anti-solvent): Water.

Step-by-Step:

-

Dissolve the crude in the minimum amount of boiling EtOH.

-

Remove from heat. Add warm water dropwise until a faint turbidity persists.

-

Add one drop of EtOH to clear the solution.

-

Allow to cool slowly to room temperature, then to

. -

Yield Note: If yield is low, use EtOAc/Hexanes instead. Dissolve in minimal hot EtOAc, then add Hexanes until cloudy.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purification, prioritizing chemical washing over chromatography.

Caption: Logical flow for the purification of this compound, highlighting the critical thiosulfate quench and basic wash steps.

Quantitative Data & Properties

Table 1: Physicochemical Properties & Solubility Profile

| Parameter | Value / Description | Practical Implication |

| Appearance | White to off-white crystalline solid | If pink/purple, contains free iodine ( |

| Solubility (Good) | DMSO, DMF, EtOAc, DCM, THF | Suitable solvents for extraction and loading. |

| Solubility (Poor) | Water, Hexanes, Diethyl Ether | Use water/hexanes as anti-solvents for crystallization. |

| pKa (Product) | ~6.0 (Conjugate acid of N3) | Weakly basic; will protonate in strong acid (HCl). |

| pKa (Impurity) | ~12.5 (N-H of 4,5-diiodoimidazole) | Critical: Allows removal via basic wash (pH > 13). |

| Light Sensitivity | High (C-I bond cleavage) | Store in amber vials; wrap columns in foil. |

References & Authoritative Grounding

-

Morgen, M., et al. (2021).[1] "Mild mono-Acylation of 4,5-Diiodoimidazole." Organic Syntheses, 98, 171-193.[1] Establishes the acidity and handling protocols for the 4,5-diiodoimidazole scaffold.

-

Aliabad, J. M., et al. (2012). "A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid."[2] Sciforum/Mol2Net. Details the alkylation logic of imidazoles with chloro/bromoacetates and subsequent workup strategies.

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][3] Academic Press. The definitive text on imidazole reactivity, confirming the lack of regioisomers in 4,5-symmetric imidazole alkylations.

-

Bratulescu, G. (2009).[4] "Synthesis of 4,5-Substituted Imidazoles." Synthesis, 2009(14), 2319-2320. Provides background on the solubility and stability of substituted halo-imidazoles.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. sciforum.net [sciforum.net]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]

Validation & Comparative

1H NMR spectrum analysis of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

Comparative Guide & Technical Analysis

Executive Summary

Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is a critical intermediate in the synthesis of polysubstituted imidazole derivatives, often employed in the development of enzyme inhibitors and receptor antagonists.

This guide provides a definitive analysis of its 1H NMR spectrum , contrasting it with its non-iodinated precursor and common hydrolysis impurities. The core diagnostic feature of this molecule is the absence of C4/C5 protons coupled with a distinct desheilded C2-H singlet, confirming the successful 4,5-diiodination and N1-alkylation.

Structural Analysis & Theoretical Shift Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.

The Molecule

-

Substituents:

-

Positions 4, 5: Iodine atoms (Heavy atom effect; removes protons).

-

Position 1 (N): Methyl acetate tail (

). -

Position 2: Proton (C2-H) remains.

-

Spectral Logic Diagram (Graphviz)

The following diagram maps the structural moieties to their expected chemical shift ranges and multiplicity.

Caption: Figure 1. Structural assignment logic for the target molecule. The absence of signals in the 7.0–7.4 ppm range is the primary confirmation of 4,5-diiodination.

Comparative Analysis: Target vs. Alternatives

This section compares the target spectrum against its most likely "alternatives"—the starting material (precursor) and the degradation product (impurity).

Diagnostic Data Table (Solvent: DMSO-d6)

| Signal Assignment | Target Molecule (4,5-Diiodo) | Precursor (Non-iodinated) | Impurity (Hydrolyzed Acid) |

| C2-H (Aromatic) | ~7.9 ppm (s, 1H) | ~7.6 ppm (s, 1H) | ~7.9 ppm (s, 1H) |

| C4-H / C5-H | ABSENT | ~6.9 & 7.2 ppm (s/d, 2H) | ABSENT |

| N-CH2 (Methylene) | ~4.9 ppm (s, 2H) | ~4.7 ppm (s, 2H) | ~4.8 ppm (s, 2H) |

| O-CH3 (Methyl) | ~3.7 ppm (s, 3H) | ~3.7 ppm (s, 3H) | ABSENT (OH broad peak) |

| Multiplicity | All Singlets | Complex (C4/C5 coupling) | Singlets |

Detailed Comparison

Scenario A: Target vs. Precursor (Methyl 2-(1H-imidazol-1-yl)acetate)

-

The Difference: The precursor contains protons at positions 4 and 5. In the precursor spectrum, you will see signals around 6.9–7.3 ppm .

-

The Confirmation: Successful iodination is confirmed only if the 7.0–7.4 ppm region is completely silent. The C2-H peak in the diiodo derivative typically shifts downfield (deshielded) due to the electronic changes in the ring, appearing near 7.8–8.0 ppm .

Scenario B: Target vs. Hydrolysis Impurity (Free Acid)

-

The Risk: Esters are labile. Moisture in the DMSO-d6 or improper storage can hydrolyze the methyl ester to the carboxylic acid.

-

The Confirmation: Watch the 3.7 ppm region.

Experimental Protocol: Sample Preparation & Acquisition

To ensure the spectrum is valid and reproducible, follow this self-validating protocol.

Materials

-

Solvent: DMSO-d6 (Preferred for solubility of diiodo-imidazoles) or CDCl3 (Acceptable, but shifts will vary slightly).

-

Standard: TMS (Tetramethylsilane) internal standard (0.00 ppm).

-

Sample Mass: 5–10 mg.

Step-by-Step Workflow

-

Solubility Check: Dissolve 5 mg of the solid in 0.6 mL DMSO-d6.

-

Note: 4,5-diiodo compounds can be hydrophobic; ensure full dissolution to avoid line broadening.

-

-

Acquisition:

-

Pulse sequence: Standard 1H (zg30).

-

Scans: Minimum 16 (due to the high molecular weight of Iodine, the molar concentration is lower per mg compared to non-iodinated analogs).

-

Relaxation Delay (D1): Set to

2.0 seconds to allow full relaxation of the isolated C2-H proton.

-

-

Processing:

-

Phase correction: Manual phasing is recommended for the aromatic singlet.

-

Baseline correction: Critical to confirm the absence of C4/C5 peaks.

-

Decision Tree (Graphviz)

Caption: Figure 2. Quality Control Decision Tree. This workflow isolates the two most common failure modes: incomplete iodination and ester hydrolysis.

References

-